molecular formula C6H7ClFN B1445811 3-Fluoro-5-methyl-pyridine hydrochloride CAS No. 1373223-28-9

3-Fluoro-5-methyl-pyridine hydrochloride

Cat. No.: B1445811
CAS No.: 1373223-28-9
M. Wt: 147.58 g/mol
InChI Key: BCXBDFLCODOXSM-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-pyridine hydrochloride: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

It is known that fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Fluorinated pyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that 3-Fluoro-5-methyl-pyridine hydrochloride may interact with its targets through electronic effects, influencing the behavior of other molecules in its vicinity.

Biochemical Pathways

Fluorinated pyridines are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, suggesting that this compound may play a role in similar biochemical pathways.

Result of Action

Given the compound’s potential involvement in carbon-carbon bond-forming reactions , it may influence the structure and function of various biomolecules.

Action Environment

It is known that the properties of fluorinated compounds can be affected by factors such as temperature, ph, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methyl-pyridine hydrochloride typically involves the fluorination of methylpyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methyl-pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-methyl-pyridine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure imparts specific physical, chemical, and biological properties that differentiate it from other fluorinated pyridines .

Properties

IUPAC Name

3-fluoro-5-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBDFLCODOXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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